molecular formula C17H22BrNO4 B1588553 (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 706806-73-7

(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1588553
M. Wt: 384.3 g/mol
InChI Key: LRWBZPYAVUGRHS-KRWDZBQOSA-N
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Description

(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (hereafter referred to as BBPCA) is a compound of interest for scientific research. It is a chiral molecule containing a pyrrolidine ring and a bromobenzyl group. This compound has been studied for its potential applications in organic synthesis and drug design. It is also used as a substrate for various enzymatic reactions and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antioxidant and Anticholinergic Activities : Compounds similar to (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been synthesized and tested for antioxidant and anticholinergic activities. These include various bromophenols and derivatives demonstrating significant radical scavenging and enzyme inhibition properties (Rezai et al., 2018).

  • Molecular Structure Analysis : Studies have been conducted on the molecular structure of related compounds, such as N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, examining their conformation and crystal structure (Rajalakshmi et al., 2013).

  • Cyclopropane-Annelated Azaoligoheterocycles : Research involving the synthesis of complex structures like cyclopropane-annelated azaoligoheterocycles from related cyclic amino acid amides showcases the versatility of these compounds in synthetic chemistry (Gensini & de Meijere, 2004).

Pharmaceutical Applications

  • Antilipidemic Agent Synthesis : Enantiomers of compounds structurally related to (S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid have been synthesized and evaluated as potential antilipidemic agents, indicating their therapeutic applications (Ohno et al., 1999).

  • Anti-Inflammatory Activities : Derivatives of pyrrolidin-2-ones, which are structurally related to the compound , have been synthesized and evaluated as anti-inflammatory agents, showing promise in this therapeutic area (Ikuta et al., 1987).

  • Inhibitor Synthesis : Research has been conducted on the synthesis of inhibitors, such as the N-Acetylglucosaminidase inhibitor, from derivatives of the compound, demonstrating its potential in developing therapeutic agents (Schumacher-Wandersleb et al., 1994).

properties

IUPAC Name

(2S)-2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBZPYAVUGRHS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426259
Record name 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Bromobenzyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

706806-73-7
Record name 2-[(2-Bromophenyl)methyl]-1-(tert-butoxycarbonyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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